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Compound of Interest

Compound Name:
2-[2-(2-

Chloroethoxy)ethoxy]ethanol

Cat. No.: B139825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 2-[2-(2-Chloroethoxy)ethoxy]ethanol. This compound, a member of the

polyethylene glycol (PEG) family, finds applications in various scientific and industrial domains,

including as a linker in drug development and a building block in chemical synthesis. Accurate

spectroscopic analysis is paramount for confirming its identity, purity, and structural integrity.

This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental

protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and

Mass Spectrometry analyses of 2-[2-(2-Chloroethoxy)ethoxy]ethanol.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (ppm) Multiplicity Assignment

3.88 t -CH₂-Cl

3.77 t -O-CH₂-CH₂-Cl

3.75 m -O-CH₂-CH₂-O-

3.67 m -O-CH₂-CH₂-OH

3.63 t -CH₂-OH

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm) Assignment

72.5 -O-CH₂-CH₂-OH

71.3 -O-CH₂-CH₂-O-

70.8 -O-CH₂-CH₂-Cl

70.3 -O-CH₂-CH₂-O-

61.7 -CH₂-OH

42.7 -CH₂-Cl

Solvent: CDCl₃. Note: Specific peak assignments for the two internal ether carbons may vary.

Table 3: Mass Spectrometry Data (Electron Ionization -
EI)
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m/z Relative Intensity (%) Proposed Fragment

45 100.0 [C₂H₅O]⁺

63 95.2 [C₂H₄Cl]⁺

93 82.8 [M - CH₂Cl]⁺

75 53.9 [C₃H₇O₂]⁺

27 53.1 [C₂H₃]⁺

31 39.5 [CH₃O]⁺

65 33.8 [C₂H₆Cl]⁺

95 25.5 [M - C₂H₄Cl]⁺

44 23.8 [C₂H₄O]⁺

29 15.5 [C₂H₅]⁺

43 14.6 [C₂H₃O]⁺

Note: The molecular ion peak [M]⁺ at m/z 168 is often of low abundance or not observed in EI-

MS for this compound.

Infrared (IR) Spectroscopy
The IR spectrum of 2-[2-(2-Chloroethoxy)ethoxy]ethanol exhibits characteristic absorption

bands corresponding to its functional groups. A strong, broad peak is typically observed in the

region of 3400 cm⁻¹, indicative of the O-H stretching vibration of the terminal alcohol. The C-H

stretching vibrations of the alkyl chain are observed around 2870-2950 cm⁻¹. A prominent C-O

stretching band for the ether linkages appears in the region of 1100-1120 cm⁻¹. The C-Cl

stretching vibration is expected in the fingerprint region, typically around 650-750 cm⁻¹.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a

proton resonance frequency of 300 MHz or higher.

Sample Preparation: Approximately 5-10 mg of 2-[2-(2-Chloroethoxy)ethoxy]ethanol was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane

(TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

The spectrometer was tuned and the magnetic field was shimmed for homogeneity.

A standard one-pulse sequence was used to acquire the ¹H NMR spectrum.

Key acquisition parameters included a spectral width of approximately 15 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

Typically, 16 to 64 scans were accumulated to achieve an adequate signal-to-noise ratio.

The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was

phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00

ppm.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) was utilized for the acquisition

of the ¹³C NMR spectrum.

The spectral width was set to approximately 220 ppm.

A larger number of scans (typically 1024 or more) were accumulated due to the lower natural

abundance of the ¹³C isotope.

The FID was processed similarly to the ¹H NMR data, with chemical shifts referenced to the

CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A drop of neat 2-[2-(2-Chloroethoxy)ethoxy]ethanol was placed

between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary

film.

Data Acquisition:

A background spectrum of the empty sample compartment was recorded.

The prepared sample was placed in the spectrometer's sample holder.

The IR spectrum was acquired over a range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.

The final spectrum was presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Introduction (GC-MS):

A dilute solution of 2-[2-(2-Chloroethoxy)ethoxy]ethanol in a volatile organic solvent (e.g.,

dichloromethane, ethyl acetate) was prepared.

1 µL of the sample was injected into the GC, which was equipped with a suitable capillary

column (e.g., DB-5ms).

The oven temperature was programmed to ramp from a low initial temperature (e.g., 50 °C)

to a final temperature (e.g., 250 °C) to ensure elution of the compound.

Mass Analysis (Electron Ionization - EI):
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As the compound eluted from the GC column, it entered the ion source of the mass

spectrometer.

The molecules were bombarded with a beam of high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

The resulting positively charged ions were accelerated and separated based on their mass-

to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

A detector recorded the abundance of each ion, generating a mass spectrum.

Analytical Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-[2-(2-
Chloroethoxy)ethoxy]ethanol.
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Caption: Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Characterization of 2-[2-(2-
Chloroethoxy)ethoxy]ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b139825#spectroscopic-data-for-2-2-2-
chloroethoxy-ethoxy-ethanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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